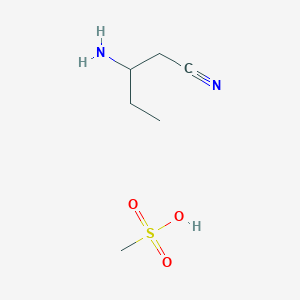
3-Aminopentanenitrile;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopentanenitrile;methanesulfonic acid is a compound that combines 3-aminopentanenitrile with methanesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-aminopentanenitrile;methanesulfonic acid involves resolving an enantiomeric mixture of chiral 3-aminonitriles in the presence of a chiral acid in a solvent system to produce a chiral 3-aminonitrile salt . This process may include a recrystallization step to produce an enantiomerically enriched 3-aminonitrile salt. Additionally, a salt exchanging step may be performed, where another acid is added to the chiral 3-aminonitrile salt to produce another 3-aminonitrile salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar processes as described above. The use of chiral acids and solvent systems is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
3-Aminopentanenitrile;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitrile oxides, while reduction reactions may yield amines.
科学的研究の応用
3-Aminopentanenitrile;methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3-aminopentanenitrile;methanesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: An organosulfuric acid with the molecular formula CH3SO3H, used in various industrial applications.
3-Aminopentanenitrile: A compound with an amino group and a nitrile group, used as an intermediate in chemical synthesis.
Uniqueness
3-Aminopentanenitrile;methanesulfonic acid is unique due to its combination of 3-aminopentanenitrile and methanesulfonic acid, which imparts specific chemical properties and reactivity. This combination allows it to be used in a variety of applications, making it a versatile compound in scientific research and industrial processes.
特性
分子式 |
C6H14N2O3S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
3-aminopentanenitrile;methanesulfonic acid |
InChI |
InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4) |
InChIキー |
YFUWGHZSEBRWEO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC#N)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)
![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)
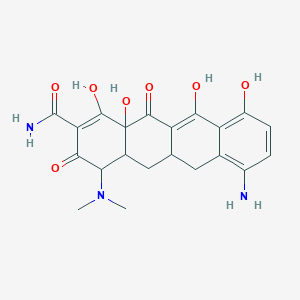


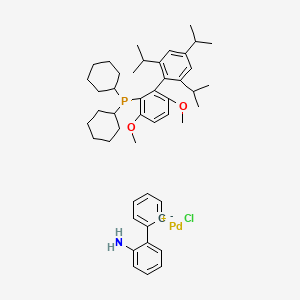

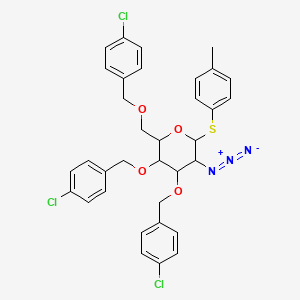
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
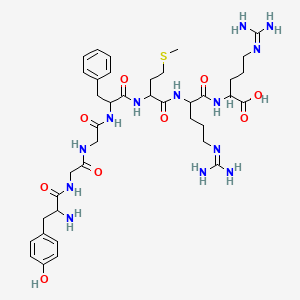


![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
